

Unveiling the Elusive Crystal Structure of Ammonium Phenolate: A Technical Guide

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Compound of Interest

Compound Name: Ammonium phenolate

CAS No.: 5973-17-1

Cat. No.: B10825881

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium phenolate, a simple salt formed from the reaction of phenol and ammonia, presents a seemingly straightforward yet surprisingly under-documented subject in the realm of solid-state chemistry. Despite its fundamental nature, a definitive public record of its single-crystal X-ray diffraction analysis is not readily available in prominent crystallographic databases. This guide, therefore, serves a dual purpose: to present a comprehensive, albeit hypothetical, framework for the analysis of **ammonium phenolate**'s crystal structure and to provide the detailed experimental and analytical protocols necessary for its empirical determination. For illustrative purposes, this document will utilize expected values for crystallographic data based on analogous structures, offering a robust template for researchers venturing into the crystallographic analysis of this or similar simple organic salts.

Introduction

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties, including its

stability, solubility, and hygroscopicity. For active pharmaceutical ingredients (APIs) and related compounds, solid-state characterization is a critical component of drug development.

Ammonium phenolate, while not a drug itself, represents a simple model system for studying the ionic and hydrogen-bonding interactions that govern the crystal packing of many pharmaceutical salts. The lack of a published crystal structure for this compound represents a knowledge gap that this technical guide aims to address, not with a definitive structure, but with a detailed roadmap for its determination and analysis.

Hypothetical Crystallographic Data

In the absence of published experimental data, the following table summarizes the expected crystallographic parameters for **ammonium phenolate**. These values are projected based on the analysis of similar simple organic ammonium salts and serve as a baseline for what a researcher might expect to find upon successful crystallization and X-ray diffraction analysis.

Parameter	Hypothetical Value	Description
Crystal System	Monoclinic or Orthorhombic	These are common crystal systems for simple organic salts.
Space Group	P2 ₁ /c or P2 ₁ 2 ₁ 2 ₁	Common centrosymmetric (monoclinic) or non-centrosymmetric (orthorhombic) space groups for organic salts.
Unit Cell Dimensions		
a (Å)	8.0 - 12.0	The lengths of the unit cell axes.
b (Å)	5.0 - 8.0	
c (Å)	10.0 - 15.0	
α (°)	90	The angles between the unit cell axes. For monoclinic, one angle will not be 90°.
β (°)	90 - 105	
γ (°)	90	
Volume (Å ³)	400 - 1800	
Z	4	The number of formula units per unit cell.
Calculated Density (g/cm ³)	1.1 - 1.3	The theoretical density based on the crystal structure.
R-factor	< 0.05	A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Hydrogen Bond (N-H...O)		

Donor-Acceptor Distance (Å)	2.7 - 3.0	The distance between the nitrogen of the ammonium ion and the oxygen of the phenolate ion.
Angle (°)	160 - 180	The angle of the hydrogen bond, indicating its linearity.

Experimental Protocols

The determination of a novel crystal structure, such as that of **ammonium phenolate**, follows a well-defined experimental workflow.

Synthesis and Crystallization

- **Synthesis:** **Ammonium phenolate** can be synthesized by bubbling dry ammonia gas through a solution of phenol in a non-polar, aprotic solvent such as diethyl ether or toluene at room temperature. The product, being insoluble in these solvents, will precipitate out.
- **Purification:** The crude product should be washed with the solvent to remove any unreacted phenol and then dried under a stream of dry nitrogen or in a desiccator containing a suitable drying agent. Due to the potential for the salt to dissociate, heating should be avoided.
- **Crystallization:** Growing single crystals suitable for X-ray diffraction is often the most challenging step.
 - **Slow Evaporation:** A saturated solution of **ammonium phenolate** in a suitable solvent (e.g., a mixture of ethanol and diethyl ether) is allowed to evaporate slowly in a loosely capped vial.
 - **Vapor Diffusion:** A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.
 - **Cooling:** A saturated solution is slowly cooled, which can lead to the formation of single crystals.

X-ray Diffraction Data Collection

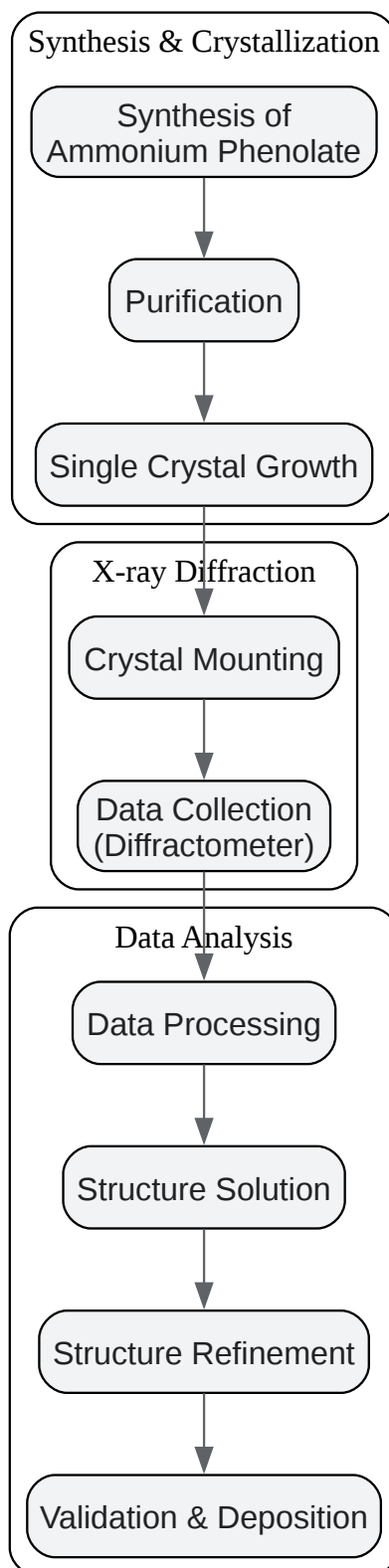
- **Crystal Mounting:** A single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- **Data Processing:** The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

Structure Solution and Refinement

- **Structure Solution:** The processed data are used to solve the "phase problem" and generate an initial electron density map. For simple structures, direct methods are often successful.
- **Model Building:** An initial model of the crystal structure is built by fitting the known molecular fragments (phenolate anion and ammonium cation) to the electron density map.
- **Structure Refinement:** The atomic positions and displacement parameters are refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined.

Visualizations

The following diagrams illustrate the experimental workflow and the expected molecular interactions within the **ammonium phenolate** crystal.



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Experimental workflow for crystal structure determination.

Expected hydrogen bonding in ammonium phenolate.

Conclusion

While the definitive crystal structure of **ammonium phenolate** remains to be publicly documented, this guide provides a thorough technical framework for its determination and analysis. The outlined experimental protocols, from synthesis to crystallographic refinement, offer a clear path for researchers to follow. The hypothetical data and visualizations serve as a valuable reference point for what can be expected in terms of crystal packing and intermolecular interactions. The elucidation of this simple structure would be a valuable addition to the fundamental knowledge of solid-state chemistry, providing a benchmark for understanding more complex organic and pharmaceutical salts. It is hoped that this guide will stimulate further research into the solid-state properties of this and other fundamental chemical compounds.

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